Ethyl 5-((2,4-difluorobenzyl)oxy)-2-(4-methoxyphenyl)benzofuran-3-carboxylate

Description

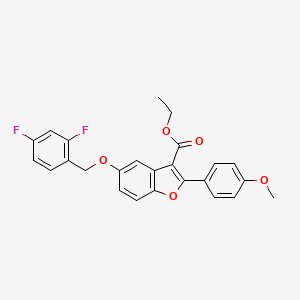

Ethyl 5-((2,4-difluorobenzyl)oxy)-2-(4-methoxyphenyl)benzofuran-3-carboxylate is a benzofuran-based small molecule featuring a substituted benzofuran core. Its structure includes:

- A benzofuran ring substituted at position 2 with a 4-methoxyphenyl group.

- A 5-((2,4-difluorobenzyl)oxy) substituent, introducing fluorine atoms at the 2- and 4-positions of the benzyl moiety.

- An ethyl ester at position 3, a common functional group for modulating solubility and bioavailability.

This compound is structurally analogous to intermediates in medicinal chemistry programs targeting enzyme inhibitors, particularly in antiviral or anti-inflammatory drug discovery .

Properties

Molecular Formula |

C25H20F2O5 |

|---|---|

Molecular Weight |

438.4 g/mol |

IUPAC Name |

ethyl 5-[(2,4-difluorophenyl)methoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate |

InChI |

InChI=1S/C25H20F2O5/c1-3-30-25(28)23-20-13-19(31-14-16-4-7-17(26)12-21(16)27)10-11-22(20)32-24(23)15-5-8-18(29-2)9-6-15/h4-13H,3,14H2,1-2H3 |

InChI Key |

FLLJDNLEOSHXIV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=C(C=C(C=C3)F)F)C4=CC=C(C=C4)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-((2,4-difluorobenzyl)oxy)-2-(4-methoxyphenyl)benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate reagent like acetic anhydride.

Introduction of the Difluorobenzyl Group: The difluorobenzyl group can be introduced via a nucleophilic substitution reaction using 2,4-difluorobenzyl bromide and a base such as potassium carbonate.

Esterification: The carboxylic acid group on the benzofuran core can be esterified using ethanol and a catalyst like sulfuric acid to form the ethyl ester.

Methoxyphenyl Substitution: The methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-((2,4-difluorobenzyl)oxy)-2-(4-methoxyphenyl)benzofuran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halides, bases, and acids.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halides (e.g., bromine, chlorine) in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors involved in disease pathways.

Materials Science: Its chemical properties may be exploited in the development of novel materials, such as organic semiconductors or light-emitting diodes (LEDs).

Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme activity or cellular signaling pathways.

Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-((2,4-difluorobenzyl)oxy)-2-(4-methoxyphenyl)benzofuran-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved could include:

Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites or allosteric sites, preventing substrate binding or catalysis.

Receptor Modulation: It may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Biological Activity

Ethyl 5-((2,4-difluorobenzyl)oxy)-2-(4-methoxyphenyl)benzofuran-3-carboxylate is a synthetic compound belonging to the benzofuran family. Its complex structure, characterized by a benzofuran core and various substituents, suggests significant potential for diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C25H20F2O5

- Molecular Weight : 438.4 g/mol

The compound features an ethyl ester group, a difluorobenzyl moiety, and a methoxyphenyl group, which contribute to its unique chemical behavior and potential interactions with biological targets.

The biological activity of this compound is primarily linked to its pharmacological properties. The following mechanisms have been proposed based on interaction studies:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could modulate receptor activities, influencing various signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against specific pathogens.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Key Features | Differences |

|---|---|---|

| Ethyl 2-(4-methoxyphenyl)benzofuran-3-carboxylate | Lacks difluorobenzyl group | Different chemical properties and biological activities |

| Mthis compound | Methyl ester instead of ethyl | Affects reactivity and solubility |

| 2-(4-Methoxyphenyl)benzofuran-3-carboxylic acid | Lacks ester and difluorobenzyl groups | Influences chemical behavior and applications |

This table illustrates how structural variations can lead to differences in biological activity and pharmacological profiles.

Case Studies and Research Findings

- Antimicrobial Efficacy : In a study examining the antimicrobial properties of benzofuran derivatives, this compound showed promising results against certain bacterial strains. The compound exhibited significant inhibition zones in agar diffusion assays, indicating its potential as an antimicrobial agent.

- Enzyme Inhibition Studies : Molecular docking studies have revealed that this compound binds effectively to target enzymes, such as MurB from Mycobacterium tuberculosis. The binding affinity was measured at approximately -11.56 kcal/mol, suggesting strong interactions that could translate into effective enzyme inhibition .

- Toxicity Assessments : Toxicity studies conducted on cell lines indicated that this compound has a favorable safety profile at therapeutic concentrations. Further research is needed to establish its safety in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.